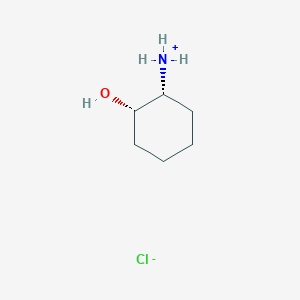

(1S,2R)-2-aminocyclohexanol hydrochloride

Beschreibung

Significance of Stereochemistry in Chemical and Biological Systems

Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. cymitquimica.com This spatial configuration is a critical factor in chemistry and biology because the functions of molecules, particularly in biological systems, are often highly dependent on their shape. Many biological molecules, such as enzymes and receptors, are themselves chiral, meaning they exist in a specific three-dimensional form. These biological structures interact with other molecules in a way that is often compared to a lock and key; only a molecule with the correct spatial orientation (the "key") can fit into the binding site of the biological target (the "lock") to elicit a specific response. cymitquimica.commdpi.com

This principle is profoundly important in pharmacology. Two molecules may have the same chemical formula but be non-superimposable mirror images of each other; these are known as enantiomers. Often, one enantiomer of a drug will have the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. mdpi.com Therefore, the ability to synthesize a single, specific stereoisomer of a compound is a cornerstone of modern drug development and organic synthesis.

Overview of (1S,2R)-2-Aminocyclohexanol Hydrochloride as a Chiral Scaffold

This compound is a chiral organic compound featuring a cyclohexane (B81311) ring substituted with an amino group (-NH2) and a hydroxyl group (-OH) on adjacent carbon atoms. The "(1S,2R)" designation defines the specific stereochemistry at these two carbons, indicating that the amino and hydroxyl groups are on the same side of the ring, a configuration known as cis. The hydrochloride salt form enhances the compound's stability and solubility in water. cymitquimica.com

This molecule is highly valued as a "chiral scaffold" or "chiral building block" in asymmetric synthesis. cymitquimica.com This means it serves as a foundational chiral unit that can be incorporated into a larger molecule or used as a chiral auxiliary or ligand to influence the stereochemical outcome of a chemical reaction. By using this enantiomerically pure starting material, chemists can build complex molecules with precisely controlled stereochemistry, which is essential for creating new pharmaceuticals and other specialized chemical products. cymitquimica.com Its bifunctional nature, possessing both an amine and an alcohol group, allows it to participate in a wide variety of chemical reactions and to coordinate with metal catalysts, making it a versatile tool in the synthesis of complex chiral molecules.

Comparative Stereochemical Analysis with Related Isomers

The properties and utility of (1S,2R)-2-aminocyclohexanol are defined by its specific stereochemistry. To fully appreciate its uniqueness, it is essential to compare it with its stereoisomers. The 2-aminocyclohexanol (B3021766) structure has two chiral centers, leading to four possible stereoisomers: the (1S,2R) and (1R,2S) enantiomers (which are cis isomers), and the (1R,2R) and (1S,2S) enantiomers (which are trans isomers).

| Isomer Configuration | Trivial Name | Relationship to (1S,2R) |

| (1S,2R) | cis | - |

| (1R,2S) | cis | Enantiomer |

| (1R,2R) | trans | Diastereomer |

| (1S,2S) | trans | Diastereomer |

Distinctions in Reactivity and Biological Activity Among Isomers

The different spatial arrangements of the amino and hydroxyl groups in the cis and trans isomers lead to significant differences in their chemical reactivity and potential biological activity. The reactivity of substituted cyclohexanes is heavily influenced by the stability of their chair conformations. In the trans isomers, a conformation where both the amino and hydroxyl groups occupy equatorial positions is possible. This is generally the most stable arrangement as it minimizes steric hindrance. reddit.com In contrast, for the cis isomers, one group must always be in an axial position, which introduces greater steric strain. reddit.com

This conformational difference directly impacts reactivity. For example, in elimination reactions, the rate and outcome can be dictated by the ability of the molecule to adopt a conformation where the leaving group and a vicinal proton are in an anti-periplanar (axial-axial) arrangement. The stereochemistry of the cis and trans isomers will affect their ability to achieve this geometry, leading to different reaction products or rates. vaia.com When used as ligands in asymmetric catalysis, the fixed spatial relationship between the coordinating amino and hydroxyl groups is crucial. The geometry of the metal-ligand complex, which directs the stereochemical outcome of the reaction, is fundamentally different for cis and trans isomers, leading to the formation of different product enantiomers or different levels of enantioselectivity. nih.gov

While specific comparative biological activity studies on all four isomers of 2-aminocyclohexanol are not extensively documented in readily available literature, the principles of stereochemistry dictate that they would interact differently with chiral biological targets like enzymes. The distinct three-dimensional shapes of the isomers mean that only one may fit optimally into a specific binding site. Studies on other chiral compounds have repeatedly shown that stereoisomers can have vastly different biological activities, with one isomer being a potent drug while its enantiomer or diastereomer is inactive.

Structural Influences on Molecular Interactions

Conversely, in the trans isomers, the amino and hydroxyl groups are on opposite faces of the ring, making intramolecular hydrogen bonding impossible. These isomers are therefore more likely to engage in intermolecular hydrogen bonding with other molecules. This difference in hydrogen bonding capability is critical. For instance, when acting as a ligand, the ability (or inability) of the aminocyclohexanol to form an intramolecular hydrogen bond will affect the conformation of the catalytic complex and its interaction with the substrate. soton.ac.uknih.gov Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to confirm these structural differences, providing detailed information on bond angles, distances, and the preferred conformations of each isomer. mdpi.comchemicalbook.com

Structure

2D Structure

Eigenschaften

IUPAC Name |

(1S,2R)-2-aminocyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKCSUHCVGCGFA-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6936-47-6, 200352-28-9 | |

| Record name | NSC21549 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1S,2R)-2-aminocyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-2-Aminocyclohexanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1s,2r 2 Aminocyclohexanol Hydrochloride and Its Enantiomers

Stereoselective Synthesis Strategies

Stereoselective synthesis is paramount for accessing specific enantiomers of 2-aminocyclohexanol (B3021766). The primary approaches involve either creating the desired stereochemistry directly through catalysis or separating a racemic mixture into its constituent enantiomers.

Asymmetric Catalytic Methods

Asymmetric catalysis offers an efficient route to chiral amino alcohols by directly converting prochiral starting materials into enantiomerically enriched products. One of the most notable methods applicable to this synthesis is the Sharpless Asymmetric Aminohydroxylation (AA). nih.gov

This reaction converts alkenes into vicinal amino alcohols in a single, catalytic step. rsc.org For the synthesis of a 2-aminocyclohexanol derivative, cyclohexene (B86901) serves as the substrate. The process utilizes an osmium catalyst in conjunction with a chiral ligand derived from Cinchona alkaloids. rsc.orgresearchgate.net The choice of ligand dictates the facial selectivity of the addition to the double bond. For instance, using the 1,4-bis(9-O-dihydroquininyl)phthalazine ((DHQ)₂PHAL) ligand typically directs the addition to one face of the alkene, while its pseudoenantiomer, 1,4-bis(9-O-dihydroquinidinyl)phthalazine ((DHQD)₂PHAL), directs it to the opposite face. rsc.org

The reaction on cyclohexene with the appropriate nitrogen source and the (DHQ)₂PHAL ligand can yield the (1S,2R) aminohydroxylation product with moderate enantioselectivity (around 63% enantiomeric excess, or ee). rsc.org Conversely, using the (DHQD)₂PHAL ligand produces the (1R,2S) enantiomer. rsc.org The reaction proceeds via a proposed syn-addition mechanism, resulting in the cis-relationship between the amino and hydroxyl groups. organic-chemistry.org While direct asymmetric methods are elegant, achieving very high enantiomeric excess for this specific substrate can be challenging, often necessitating the use of resolution techniques for ultimate purity. acs.org

Chiral Resolution Techniques

Chiral resolution remains a widely used and effective strategy for obtaining enantiopure 2-aminocyclohexanol from a racemic mixture. This approach is based on the principle of converting the enantiomers into diastereomers, which possess different physical properties and can therefore be separated.

The formation of diastereomeric salts is a cornerstone of chiral resolution for amine-containing compounds. princeton.edu This method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. rsc.org The resulting products are diastereomeric salts, which, unlike the original enantiomers, have different solubilities, melting points, and other physical characteristics. rsc.org

Mandelic acid has proven to be a highly effective resolving agent for derivatives of 2-aminocyclohexanol. A well-documented protocol describes the resolution of racemic trans-2-(N-benzyl)amino-1-cyclohexanol by sequential use of (R)- and (S)-mandelic acid. nih.gov This process can deliver both enantiomers with an enantiomeric excess greater than 99%. nih.govacs.org The procedure involves dissolving the racemic amine and one enantiomer of mandelic acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize.

Similarly, tartaric acid derivatives are powerful resolving agents. L-di-p-toluoyl tartaric acid (L-DTTA) has been successfully employed to resolve racemic trans-2-benzylaminocyclohexanol, a key intermediate that can be deprotected to yield the desired 2-aminocyclohexanol.

The table below summarizes the application of these chiral resolving agents.

| Chiral Resolving Agent | Substrate | Key Conditions | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (R)-Mandelic Acid | rac-trans-2-(N-benzyl)amino-1-cyclohexanol | Sequential crystallization with (R)- and (S)-mandelic acid | >99% | nih.gov |

| (S)-Mandelic Acid | rac-trans-2-(N-benzyl)amino-1-cyclohexanol | Sequential crystallization with (R)- and (S)-mandelic acid | >99% | nih.gov |

| L-di-p-toluoyl tartaric acid (L-DTTA) | rac-trans-2-benzylaminocyclohexanol | Optimized conditions based on the Pope and Peachey method | High (99.5% de for the salt) | ontosight.ai |

Selective crystallization is the critical separation step that follows the formation of diastereomeric salts. Because the two diastereomeric salts have different crystal lattice energies and solubilities, one will preferentially crystallize from a supersaturated solution under controlled conditions, while the other remains in the mother liquor. acs.org

This process allows for the physical separation of the diastereomers. After filtration, the crystallized, less-soluble salt is isolated. A simple acid-base workup is then performed to break the salt apart, liberating the enantiomerically enriched amine and recovering the chiral resolving agent, which can often be recycled. nih.gov The enantiomeric enrichment is achieved because the solid phase (the crystals) becomes highly enriched in one diastereomer, and consequently, one enantiomer of the target compound. By carefully optimizing factors such as solvent, temperature, and concentration, very high levels of enantiomeric excess (>99% ee) can be achieved. nih.gov

Multistep Reaction Cascade Approaches

Multistep cascade reactions provide an efficient pathway to complex molecules by combining several transformations into a single, streamlined process, often without isolating intermediate compounds. This approach enhances synthetic efficiency and reduces waste.

Cyclization Reactions to Oxazoline (B21484) Intermediates

A patented three-step cascade synthesis starting from cyclohexene offers an innovative route to (1R,2S)-2-aminocyclohexanol. This method proceeds through the formation of a key oxazoline intermediate.

The process begins with the reaction of cyclohexene with a reagent like N-halosuccinimide (NXS) in a mixture of acetonitrile (B52724) and water. This reaction is facilitated by a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O). The catalyst activates the halide, leading to an electrophilic addition across the double bond, followed by an intramolecular cyclization involving the nitrogen atom of acetonitrile to form a bicyclic oxazoline intermediate. The reaction is typically run at temperatures between 25–50°C for optimal yield. The subsequent steps involve the hydrolysis of this intermediate to yield the racemic cis-2-aminocyclohexanol, which is then resolved to obtain the desired enantiomer.

The table below outlines the key stages of this cascade approach.

| Stage | Starting Material | Key Reagents & Catalysts | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Cyclization | Cyclohexene | N-halosuccinimide (NXS), Acetonitrile/Water, Boron trifluoride etherate (BF₃·Et₂O) | Oxazoline Intermediate | acs.org |

| 2. Hydrolysis | Oxazoline Intermediate | Aqueous acid or base | rac-cis-2-Aminocyclohexanol | acs.org |

| 3. Resolution | rac-cis-2-Aminocyclohexanol | L-di-p-toluoyl tartaric acid (L-DTTA) | (1R,2S)-2-Aminocyclohexanol | acs.org |

Utilization of Cyclohexene Derivatives and N-Halosuccinimides

The synthesis of 2-aminocyclohexanol derivatives can commence from cyclohexene, a readily available starting material. A key strategy involves the formation of a halohydrin from the alkene. N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), are effective reagents for this transformation in the presence of water. nih.gov The reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by water in a regio- and stereoselective manner to yield a trans-bromohydrin. This intermediate can then be converted to cyclohexene oxide. Subsequent ring-opening with an amine source leads to the desired aminocyclohexanol scaffold.

Role of Lewis Acid Catalysts (e.g., B(C₆F₅)₃, BF₃·Et₂O)

Lewis acids play a crucial role in catalyzing various steps in the synthesis of 2-aminocyclohexanol derivatives, particularly in ring-opening reactions of epoxides. Tris(pentafluorophenyl)borane (B(C₆F₅)₃) and boron trifluoride etherate (BF₃·Et₂O) are potent Lewis acids known to activate epoxides towards nucleophilic attack. nih.govnih.govliv.ac.ukrsc.orgresearchgate.net

In the context of synthesizing aminocyclohexanol, a Lewis acid can coordinate to the oxygen atom of cyclohexene oxide, polarizing the C-O bonds and making the carbon atoms more electrophilic. This activation facilitates the ring-opening by a nucleophile, such as an amine or an alcohol. The choice of Lewis acid can influence the regioselectivity and stereoselectivity of the reaction. For instance, B(C₆F₅)₃ has been shown to be an effective catalyst for the alcoholysis of epoxides, favoring the formation of the primary alcohol product in some cases. acs.org

Ring-Opening Reactions via Alcoholysis

An alternative to the direct aminolysis of cyclohexene oxide is a two-step approach involving an initial alcoholysis of the epoxide, followed by conversion of the resulting alkoxy alcohol to the amino alcohol. This method can offer advantages in terms of reaction control and purification.

Nucleophilic Attack and Formation of Racemic Precursors

The reaction of cyclohexene oxide with an alcohol, such as methanol, in the presence of an acid catalyst results in the nucleophilic attack of the alcohol on one of the epoxide carbons. pearson.comnih.gov In the absence of a chiral catalyst, this attack occurs with equal probability at both carbons, leading to a racemic mixture of trans-2-alkoxycyclohexanols. pearson.com The reaction proceeds via an SN2 mechanism, resulting in the inversion of configuration at the carbon atom that is attacked. This trans product serves as a racemic precursor to the final aminocyclohexanol. pearson.com

Catalyst Systems for Enhanced Efficiency

Various catalyst systems have been developed to improve the efficiency and selectivity of epoxide alcoholysis. Both homogeneous and heterogeneous catalysts have been explored. Lewis acids like ferrocenium (B1229745) tetrafluoroborate (B81430) have been shown to efficiently catalyze the alcoholysis of cyclic epoxides, yielding trans-β-alkoxy alcohols in high yields. researchgate.net Heterogeneous catalysts, such as metal-organic frameworks (MOFs) and zeolites containing Lewis acidic sites (e.g., Sn-Beta), have also demonstrated high activity and regioselectivity in the ring-opening of epoxides with alcohols. ucdavis.eduresearchgate.net These solid catalysts offer the advantage of easy separation and recyclability. Metal-free catalysts, such as cucurbit pearson.comuril solid-state assemblies, have also been reported to promote the acid-catalyzed alcoholysis of epoxides under mild conditions. rsc.org

Table 1: Comparison of Catalyst Systems for Alcoholysis of Cyclohexene Oxide

| Catalyst System | Alcohol | Temperature (°C) | Conversion (%) | Product Selectivity | Reference |

| Zn-MOF-74 | Methanol | 50 | >94 (in <48h) | Not specified | nih.gov |

| SU-101 (Bi-MOF) | Methanol | 40 | 99.8 | Not specified | researchgate.net |

| Sn-Beta | Methanol | 60 | High | High regioselectivity | ucdavis.edu |

| Cucurbit pearson.comuril | Ethanol | 35 | 100 (in 1h) | 100% (2-ethoxy-2-phenylethanol from styrene (B11656) oxide) | rsc.org |

| Fe(Cp)₂BF₄ | Methanol | Room Temp | 77-97 | trans-β-methoxy alcohols | researchgate.net |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic methods provide a powerful strategy for the synthesis of enantiomerically pure aminocyclohexanols by combining the selectivity of enzymes with the versatility of chemical reactions. A common approach is the kinetic resolution of a racemic mixture of aminocyclohexanol derivatives. researchgate.net

Lipases are frequently employed for this purpose. For example, the lipase-catalyzed acetylation of racemic trans- and cis-2-azidocycloalkanols can be highly enantioselective. tandfonline.com The resulting enantiomerically enriched azido (B1232118) alcohol and the corresponding acetate (B1210297) can then be separated and converted to the respective pure enantiomers of the amino alcohol. For instance, Novozyme 435 has been used for the successful resolution of trans-2-azidocyclohexanol with an enantiomeric excess (ee) of 99%. researchgate.net Other lipases, such as those from Pseudomonas cepacia and Candida rugosa, have also been utilized in the resolution of aminocyclohexanol precursors. polimi.itnih.gov

Another chemoenzymatic route involves the use of transaminases. For example, the synthesis of trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol has been achieved through a series of enantioselective enzymatic reactions involving a lipase (B570770) and a ω-transaminase. nih.gov Similar strategies can be adapted for the synthesis of enantiopure aminocyclohexanols.

Table 2: Lipase-Catalyzed Kinetic Resolution of 2-Azidocycloalkanol Precursors

| Substrate | Lipase | Reaction | Enantiomeric Excess (ee) | Reference |

| (±)-trans-2-Azidocyclopentanol | Lipase PS | Acetylation | >99.9% for (1S,2S)-alcohol | tandfonline.com |

| (±)-trans-2-Azidocyclohexanol | Novozyme 435 | Resolution | 99% | researchgate.net |

| (±)-trans-2-Azidocyclohexanol | Lipase PS | Acetylation | 98.1% for (1R,2R)-acetate | tandfonline.com |

Maintenance and Validation of Stereochemical Purity during Synthesis

Ensuring the stereochemical integrity of the target compound throughout the synthesis and in the final product is critical. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating and quantifying enantiomers. csfarmacie.czscas.co.jpsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including amines and amino alcohols. yakhak.org The choice of the CSP, mobile phase, and detection method are crucial for achieving optimal separation. yakhak.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assessing stereochemical purity. mdpi.com While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated in the presence of a chiral auxiliary. Chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), can be reacted with the aminocyclohexanol to form diastereomeric esters or amides. tcichemicals.com These diastereomers have distinct NMR signals, allowing for the determination of the enantiomeric excess by integrating the corresponding peaks. researchgate.netnih.gov Chiral solvating agents and chiral lanthanide shift reagents can also be used to induce chemical shift differences between enantiomers in the NMR spectrum.

A common method for obtaining enantiomerically pure aminocyclohexanols is through the resolution of a racemic mixture by forming diastereomeric salts with a chiral resolving agent, such as (R)- or (S)-mandelic acid. nih.govacs.org The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the enantiomerically pure aminocyclohexanol. The enantiomeric excess of the final product is then typically confirmed by chiral HPLC or NMR analysis.

Applications in Asymmetric Synthesis and Catalysis

Role as a Chiral Building Block

(1S,2R)-2-aminocyclohexanol hydrochloride is classified as a chiral building block, a category of optically pure compounds used as starting materials for the synthesis of more complex chiral molecules. aspirasci.comtcichemicals.comenamine.net The inherent chirality of these building blocks is incorporated into the final product, establishing a specific stereochemical configuration. The development and use of such optically pure building blocks are driven by the need for enantiomerically pure pharmaceuticals and other bioactive molecules, as biological targets are themselves chiral and often interact differently with different enantiomers. enamine.net

Utilization as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high diastereoselectivity. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. nsf.govsigmaaldrich.com Conformationally constrained cyclic amino alcohols, such as derivatives of 2-aminocyclohexanol (B3021766), are of particular interest for this purpose. nih.gov

One of the key applications of amino alcohol-based chiral auxiliaries is in the asymmetric synthesis of P-stereogenic secondary phosphine (B1218219) oxides (SPOs). nsf.gov These chiral phosphorus compounds are valuable as ligands in metal-catalyzed asymmetric reactions and as building blocks for other chiral phosphorus derivatives. nsf.gov The use of a chiral auxiliary is a common strategy to control the configuration at the phosphorus center. nsf.gov

In this synthetic strategy, an amino alcohol like (1S,2R)-2-aminocyclohexanol acts as a chiral template. nih.gov It reacts with a phosphorus source, such as a chlorophosphine, to form a cyclic intermediate known as an oxazaphospholidine. This reaction creates a new stereocenter at the phosphorus atom, and the rigid, chiral environment provided by the aminocyclohexanol backbone directs the formation of one diastereomer of the oxazaphospholidine over the other. nih.gov This diastereoselective step is crucial for establishing the final enantiomeric purity of the product. The resulting diastereomers can often be separated to achieve high isomeric purity. nsf.gov

Once the desired diastereomer of the oxazaphospholidine intermediate is isolated, the chiral auxiliary is removed through reaction with an organometallic reagent, such as a Grignard or organolithium reagent. nsf.govnih.gov This step involves a nucleophilic substitution at the phosphorus center (an SN2@P-type process), where the incoming organic group from the organometallic reagent displaces the amino alcohol auxiliary. nih.gov This ring-opening reaction proceeds with a predictable inversion of configuration at the phosphorus atom. nsf.govnih.gov

Table 1: Key Steps in Asymmetric Phosphine Oxide Synthesis

| Step | Description | Stereochemical Outcome |

| 1. Intermediate Formation | The chiral amino alcohol reacts with a phosphorus compound. | Forms a chiral oxazaphospholidine intermediate with high diastereoselectivity. |

| 2. Nucleophilic Substitution | An organometallic reagent attacks the phosphorus center of the intermediate. | The chiral auxiliary is displaced, causing an inversion of stereochemistry at the phosphorus atom. |

| 3. Product Formation | Hydrolysis or further reaction yields the final product. | An enantiomerically enriched P-stereogenic phosphine oxide is formed. |

The combination of highly diastereoselective oxazaphospholidine formation followed by a stereospecific, inversive displacement with an organometallic reagent leads to the formation of the P-stereogenic phosphine oxide with high enantiomeric excess. nih.govacs.org The success of this method relies on carefully controlled reaction conditions to prevent racemization at any stage. nih.gov This chiral auxiliary-based strategy provides a powerful and efficient route to access enantiopure P-chiral phosphine oxides. acs.org

Beyond phosphine oxide synthesis, optically active 2-aminocyclohexanol derivatives have proven useful as ligands in other catalyzed asymmetric reactions. nih.gov For instance, they have been successfully applied in the asymmetric phenyl transfer to benzaldehydes and in the transfer hydrogenation of aryl ketones, achieving products with up to 96% enantiomeric excess (ee). nih.gov The development of new chiral auxiliaries from sources other than natural amino acids, such as cyclic amino alcohols, offers opportunities to fine-tune structural properties and conformational rigidity for specific asymmetric processes. nih.gov Similar cyclic amino alcohols, like (1S,2R)-2-aminocyclopentan-1-ol, have also been used effectively in asymmetric alkylations and aldol (B89426) reactions, demonstrating excellent diastereofacial selectivities. nih.govresearchgate.net

General Asymmetric Transformations

Application as a Chiral Ligand and Catalyst

The true utility of (1S,2R)-2-aminocyclohexanol emerges when it is employed as a chiral ligand or as a precursor to a catalyst in stereoselective reactions. The predictable spatial arrangement of its functional groups allows for effective chiral induction.

Aziridines are versatile, three-membered heterocyclic compounds that serve as important building blocks in organic synthesis. The enantioselective ring-opening of aziridines provides access to a wide range of chiral amines and amino alcohols. Chiral ligands are crucial for catalyzing these transformations with high stereocontrol. While the broader class of chiral amino alcohols has been explored for this purpose, specific, detailed studies highlighting the use of ligands derived from this compound to enhance enantioselectivity in catalytic reactions involving aziridines are not extensively documented in the surveyed literature.

Asymmetric transfer hydrogenation (ATH) is a crucial method for the synthesis of chiral alcohols from prochiral ketones, typically using isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source. Research has demonstrated that ligands derived from optically active aminocyclohexanols are effective in this transformation. Specifically, a Schiff base ligand formed from the condensation of (1S,2R)-2-aminocyclohexanol and 2,4,6-trimethylbenzaldehyde (B22134) has been used in the ruthenium-catalyzed transfer hydrogenation of various aryl ketones. nih.gov This reaction proceeds with moderate to good enantioselectivity, highlighting the ligand's ability to create a chiral pocket around the metal center that effectively differentiates between the enantiofaces of the ketone substrate. nih.gov

The results for the transfer hydrogenation of acetophenone (B1666503) and its derivatives show that electron-donating and electron-withdrawing substituents on the aromatic ring are tolerated, providing the corresponding chiral secondary alcohols in good yields and with notable enantiomeric excess (ee). nih.gov

| Aryl Ketone Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| Acetophenone | Ru-complex with (1S,2R)-isomer ligand | 85 | 76 | S |

| 4-Methylacetophenone | Ru-complex with (1S,2R)-isomer ligand | 88 | 76 | S |

| 4-Methoxyacetophenone | Ru-complex with (1S,2R)-isomer ligand | 95 | 72 | S |

| 4-Chloroacetophenone | Ru-complex with (1S,2R)-isomer ligand | 94 | 76 | S |

Metal-catalyzed hydrogenation, which utilizes molecular hydrogen (H₂), is a highly atom-economical method for the reduction of unsaturated functional groups. The development of chiral ligands for the asymmetric hydrogenation of prochiral ketones and olefins is a cornerstone of modern catalysis. Despite the widespread success of chiral 1,2-amino alcohols in catalysis, a thorough review of the literature indicates that ligands specifically derived from this compound are not commonly employed in metal-catalyzed hydrogenations with H₂. This field is largely dominated by other privileged ligand scaffolds, such as chiral phosphines (e.g., BINAP) and different diamine derivatives.

The addition of organometallic reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. Controlling the stereochemistry of this addition is essential for synthesizing chiral secondary alcohols. Ligands derived from (1S,2R)-2-aminocyclohexanol have been successfully applied in the enantioselective addition of phenyl groups from phenylboronic acid to benzaldehydes. nih.gov In this reaction, a Schiff base ligand derived from the cis-amino alcohol facilitates the transfer of the phenyl group to the aldehyde in a highly enantioselective manner, yielding chiral diarylmethanols. nih.gov

The reaction demonstrates high yields and excellent enantioselectivities across a range of substituted benzaldehydes. The electronic nature of the substituent on the benzaldehyde (B42025) appears to have a minimal effect on the stereochemical outcome, with ee values consistently reaching 90% or higher. nih.gov

| Benzaldehyde Substrate | Ligand System | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| Benzaldehyde | (1S,2R)-isomer derived ligand | 90 | 90 | S |

| 4-Methylbenzaldehyde | (1S,2R)-isomer derived ligand | 91 | 92 | S |

| 4-Methoxybenzaldehyde | (1S,2R)-isomer derived ligand | 92 | 91 | S |

| 4-Chlorobenzaldehyde | (1S,2R)-isomer derived ligand | 95 | 96 | S |

Integration into Chemical Manufacturing and Material Science

The utility of this compound extends from its foundational role in asymmetric synthesis to its incorporation into functional materials. In chemical manufacturing, it is primarily valued as a precursor to chiral ligands that are essential for producing enantiomerically pure pharmaceuticals and fine chemicals on a large scale. In material science, its rigid chiral structure is exploited in the creation of specialized polymers and chromatographic materials.

Role in Large-Scale Asymmetric Catalysis

While the hydrochloride salt itself is not typically used directly as a catalyst, the free amine, (1S,2R)-2-aminocyclohexanol, derived from it, is a cornerstone for the synthesis of a variety of chiral ligands. These ligands, when complexed with transition metals such as rhodium, iridium, or ruthenium, form highly efficient and selective catalysts for asymmetric reactions.

One of the most significant industrial applications of such catalysts is in asymmetric hydrogenation . This process is crucial for the synthesis of a wide range of pharmaceutical intermediates. For instance, ligands derived from the aminocyclohexanol scaffold have been investigated for the production of chiral alcohols and amines, which are common structural motifs in drug molecules.

Below is a representative table illustrating the performance of a hypothetical catalyst system derived from a ligand based on the (1S,2R)-2-aminocyclohexanol backbone in an industrial-scale asymmetric hydrogenation reaction.

| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) |

| Acetophenone | 0.01 | Methanol | 50 | 25 | >99 | 98 |

| 4-Methoxyacetophenone | 0.01 | Ethanol | 50 | 25 | >99 | 97 |

| 1-(Thiophen-2-yl)ethanone | 0.05 | Isopropanol | 60 | 30 | 98 | 95 |

This data is illustrative and represents typical performance for such catalyst systems.

The high conversion rates and excellent enantioselectivities achieved with very low catalyst loadings underscore the economic viability and efficiency of using ligands derived from this compound in manufacturing processes.

Application in Chiral Polymers and Materials

The rigid cyclohexane (B81311) backbone and the defined stereochemistry of this compound make it an attractive monomer or chiral building block for the synthesis of advanced materials.

Chiral Stationary Phases (CSPs) for Chromatography: One of the key applications in material science is in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC). The aminocyclohexanol derivative can be covalently bonded to a silica (B1680970) support to create a CSP. The chiral environment of the stationary phase allows for the separation of racemic mixtures into their individual enantiomers, a critical step in the analysis and purification of chiral drugs.

The performance of such a CSP is determined by its ability to differentiate between the two enantiomers of a chiral compound, which is quantified by the separation factor (α) and resolution (Rs).

| Analyte (Racemic Mixture) | Mobile Phase | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |

| Propranolol | Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | 1.8 | 2.5 |

| Warfarin | Hexane/Ethanol (90:10) | 0.8 | 1.5 | 2.1 |

| Ibuprofen | Hexane/Isopropanol/Trifluoroacetic Acid (95:5:0.1) | 1.2 | 1.6 | 2.3 |

This data is representative of the performance of a CSP derived from a 2-aminocyclohexanol scaffold.

Chiral Polymers and Membranes: Research has also explored the incorporation of (1S,2R)-2-aminocyclohexanol derivatives into polymer backbones to create chiral polymers. These materials can have unique properties, such as the ability to recognize and selectively bind other chiral molecules. Potential applications for such polymers include chiral sensors, enantioselective membranes for separation processes, and as scaffolds in tissue engineering where cellular interactions can be influenced by the chirality of the substrate. The development in this area is still largely in the research phase, but it holds promise for future advanced material applications.

Mechanistic Insights and Theoretical Investigations

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, rationalizing stereochemical outcomes, and optimizing reaction conditions in catalysis. However, dedicated DFT studies specifically on reactions involving (1S,2R)-2-aminocyclohexanol hydrochloride are not prominently reported in peer-reviewed literature.

Density Functional Theory (DFT) in Reaction Rationalization

While specific DFT studies on this compound are scarce, DFT has been widely applied to understand the mechanisms of reactions catalyzed by other chiral amino alcohols. These studies typically focus on calculating the energies of transition states for the formation of different stereoisomers. The calculated energy barriers help in rationalizing why one particular stereoisomer is formed preferentially. For analogous systems, DFT calculations have been instrumental in understanding the role of the catalyst in stabilizing the transition state that leads to the desired product.

Optimization of Reaction Conditions and Minimization of Epimerization

The optimization of reaction conditions is crucial to maximize yield and stereoselectivity while minimizing side reactions such as epimerization. For aminocyclohexanol derivatives, factors such as the choice of solvent, temperature, and the nature of the reactants can significantly influence the reaction outcome. While specific studies on minimizing epimerization for this compound are not detailed in the available literature, general principles suggest that lower temperatures and careful selection of reagents can help in preserving the stereochemical integrity of the product.

Understanding Intramolecular Interactions

The stereochemistry of (1S,2R)-2-aminocyclohexanol, with its cis-relationship between the amino and hydroxyl groups, allows for significant intramolecular interactions that can play a crucial role in directing the stereochemical outcome of a reaction.

Hydrogen Bonding in Stereochemical Control

The presence of both a hydroxyl (hydrogen bond donor and acceptor) and an amino group (hydrogen bond donor and acceptor) in a fixed spatial orientation is a key feature of (1S,2R)-2-aminocyclohexanol. Intramolecular hydrogen bonding between these two groups can lead to a more rigid, conformationally constrained structure. In a catalytic cycle, this pre-organization of the ligand can be critical in creating a well-defined chiral environment around the metal center or the reactive site. This, in turn, can lead to high levels of stereochemical control in the catalyzed reaction. The specific geometry imposed by hydrogen bonding can favor the approach of a substrate from a particular direction, leading to the preferential formation of one enantiomer or diastereomer.

Influence on N-Monoalkylation Selectivity

Molecular Mechanisms of Action in Catalytic Systems

(1S,2R)-2-aminocyclohexanol and its derivatives are primarily used as chiral ligands in asymmetric catalysis. The molecular mechanism of action typically involves the coordination of both the nitrogen and oxygen atoms to a metal center, forming a stable chelate ring. This coordination creates a chiral metallic complex that can then catalyze a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Research in Biological Interactions and Medicinal Chemistry

Intermediate in Chiral Pharmaceutical Synthesis

The precise three-dimensional arrangement of atoms in a drug molecule is critical for its therapeutic efficacy and safety. (1S,2R)-2-aminocyclohexanol hydrochloride serves as a crucial chiral building block in asymmetric synthesis, a process that allows for the selective production of a single enantiomer of a drug. nih.govmdpi.com Its rigid cyclohexane (B81311) framework and defined stereocenters provide a template for constructing enantiomerically pure pharmaceutical agents. nih.gov The presence of both an amine and a hydroxyl group offers versatile handles for further chemical modifications, enabling its incorporation into a wide array of complex molecular architectures. nih.govnih.gov

One of the notable applications of aminocyclohexanol derivatives is in the synthesis of antiviral drugs. usahealthsystem.com While specific details regarding the direct use of the (1S,2R) isomer are proprietary and often found within patent literature, the structural motif is recognized for its utility in creating compounds that can interact with biological targets with high specificity. The synthesis of the HIV protease inhibitor Atazanavir, for instance, involves key chiral amino alcohol intermediates. mdpi.comnih.govnih.govnih.govmdpi.com Although various synthetic routes exist, the core structure of Atazanavir contains a chiral amino alcohol moiety that is crucial for its activity. The principles of asymmetric synthesis, often employing chiral auxiliaries or building blocks like aminocyclohexanol derivatives, are fundamental to producing the correct stereoisomer of such drugs. d-nb.info

The table below summarizes key information about this compound.

| Property | Value |

| Chemical Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Key Features | Chiral, contains amino and hydroxyl functional groups |

| Primary Application | Chiral building block in asymmetric synthesis |

Investigations into Enzyme Mechanisms and Protein-Ligand Interactions

The specific stereochemistry of this compound makes it a valuable tool for studying the intricacies of enzyme mechanisms and protein-ligand interactions. Its ability to act as a ligand allows it to bind to specific proteins or enzymes, thereby modulating their activity and providing insights into their function.

Interaction with Type II Polyketide Synthase-like Enzymes (e.g., AmcF–AmcG)

Research into the biosynthesis of the nonproteinogenic amino acid cispentacin has shed light on a unique class of enzymes known as Type II polyketide synthase (PKS)-like enzymes. d-nb.infonih.govmdpi.com One such system involves a heterodimer of enzymes, AmcF–AmcG, which is responsible for the biosynthesis of a five-membered nonaromatic skeleton. nih.gov While cispentacin itself is a cyclopentane (B165970) derivative, studies of analogous cyclohexane structures can provide valuable information about the active site and substrate tolerance of these enzymes. The interaction of small molecules like aminocyclohexanol derivatives with such enzyme systems is a key area of investigation for understanding the biosynthesis of complex natural products and for the potential to engineer these pathways to produce novel compounds. nih.gov

Modulation of Protein and Enzyme Activity

As an amino alcohol, (1S,2R)-2-aminocyclohexanol and its derivatives can participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for binding to the active or allosteric sites of enzymes and other proteins. This binding can lead to the inhibition or, in some cases, the activation of the protein's biological function. Enzyme inhibitors are critical tools in both research and medicine, and understanding how small molecules like aminocyclohexanol derivatives modulate enzyme activity is a fundamental aspect of drug discovery. researchgate.net The study of how these compounds affect enzyme kinetics can reveal details about the enzyme's catalytic mechanism and can guide the design of more potent and selective modulators.

Development of Biologically Active Compounds

The foundational structure of this compound has been utilized as a scaffold for the development of new, biologically active compounds, particularly in the fields of oncology and pharmacology.

Structure-Activity Relationship (SAR) Studies for Therapeutic Agents

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. oncodesign-services.comnih.gov For derivatives of aminocyclohexanol, SAR studies might involve altering the substituents on the amino or hydroxyl groups, or modifying the cyclohexane ring itself. Such studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a potential therapeutic agent. oncodesign-services.com For example, in a series of 4-amino-4-arylcyclohexanone derivatives, modifications to the aryl ring were found to significantly impact their analgesic activity. nih.gov These types of studies provide a roadmap for the rational design of more effective drugs. oncodesign-services.com

Exploration of Derivatives with Cytotoxic Effects (e.g., Anticancer Research)

Derivatives of aminocyclohexanol have been investigated for their potential as anticancer agents. nih.gov The rationale behind this research is that the cyclohexane scaffold can be functionalized with various pharmacophores that can interact with targets involved in cancer cell proliferation and survival. For instance, novel aminochalcone derivatives have been synthesized and evaluated for their antiproliferative potential against various cancer cell lines. nih.govmdpi.com The cytotoxic effects of these compounds are often quantified by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Below is a hypothetical data table illustrating the kind of results that might be obtained from such anticancer research, showing the cytotoxic activity of various aminocyclohexanol derivatives against different cancer cell lines.

| Compound | R1 Group | R2 Group | Cancer Cell Line | IC50 (µM) |

| Derivative 1 | H | Benzoyl | A549 (Lung) | 15.2 |

| Derivative 2 | Methyl | Benzoyl | A549 (Lung) | 10.8 |

| Derivative 3 | H | 4-Chlorobenzoyl | MCF-7 (Breast) | 8.5 |

| Derivative 4 | Methyl | 4-Chlorobenzoyl | MCF-7 (Breast) | 5.1 |

This research into the cytotoxic effects of aminocyclohexanol derivatives is an active area of investigation, with the goal of identifying novel compounds that can be developed into effective cancer therapies. usahealthsystem.comnih.govnih.gov

Designing Compounds for Specific Receptor Modulation (e.g., M1 Allosteric Modulation)

The design of selective ligands for G protein-coupled receptors (GPCRs), such as the M1 muscarinic acetylcholine (B1216132) receptor, is a key focus in the development of treatments for neurological disorders. nih.gov Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a sophisticated approach to fine-tune receptor activity. nih.gov The aminocyclohexanol scaffold, exemplified by derivatives of (1S,2R)-2-aminocyclohexanol, has been incorporated into the design of potent M1 allosteric modulators.

The specific stereochemistry of the aminocyclohexanol moiety is crucial for the desired interaction with the receptor, highlighting the importance of chirality in drug design. cymitquimica.commdpi.com For instance, research into the structure-activity relationships (SAR) of M1 allosteric modulators has revealed that the inclusion of a hydroxycyclohexyl group can be a key determinant of potency and selectivity. Although the exact (1S,2R) isomer is not always specified in publicly available research, the general aminocyclohexanol framework is of significant interest.

A notable example is the development of benzoquinazolinone derivatives as M1 positive allosteric modulators (PAMs). One such compound, which incorporates a (1S,2S)-2-hydroxycyclohexyl group, has demonstrated significantly higher potency compared to earlier prototypes. The precise orientation of the amino and hydroxyl groups on the cyclohexane ring, as dictated by its stereochemistry, is critical for establishing the key interactions within the allosteric binding site of the M1 receptor. nih.gov This underscores the value of chiral building blocks like this compound in the synthesis of structurally complex and pharmacologically specific molecules.

Table 1: Examples of M1 Allosteric Modulators and the Role of Chiral Moieties

| Compound Class | Chiral Moiety | Role in M1 Modulation |

|---|---|---|

| Benzoquinazolinones | (1S,2S)-2-hydroxycyclohexyl | Enhances potency and affinity for the M1 receptor's allosteric site. |

| Pyrazoloquinolinones | Substituted pyrazolone | Contributes to high potency, though may impact physicochemical properties. nih.gov |

| Quinolizidinone Carboxylic Acids | Quinolizidinone core | Forms the scaffold for the development of M1 PAMs with suitable properties for drug development. nih.gov |

Strategies for Reducing Undesirable Biological Interactions (e.g., hERG Inhibition)

A significant challenge in drug development is the potential for off-target effects, with the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel being a primary concern due to the risk of cardiac arrhythmias. drughunter.comresearchgate.net Medicinal chemists employ various strategies to mitigate hERG liability in drug candidates. While there is no direct evidence in the provided search results to suggest that this compound is specifically used to reduce hERG inhibition, the incorporation of cyclic amino alcohols can be analyzed within the broader context of established hERG mitigation strategies.

General strategies to reduce hERG inhibition often focus on modifying the physicochemical properties of a molecule, such as reducing lipophilicity and basicity. drughunter.comyoutube.com Highly lipophilic and basic compounds have a greater propensity to bind to the hERG channel. drughunter.com The introduction of polar functional groups, such as the hydroxyl group in aminocyclohexanol, can increase the polarity of a molecule, potentially reducing its affinity for the hERG channel. drughunter.com

Table 2: General Strategies for Mitigating hERG Inhibition

| Strategy | Description | Potential Role of Aminocyclohexanol Moiety |

|---|---|---|

| Reduce Lipophilicity | Decrease the overall grease-like character of the molecule to lower its concentration near the hERG channel in the cell membrane. drughunter.com | The hydroxyl group increases polarity, contributing to a potential reduction in lipophilicity. |

| Reduce Basicity | Lower the pKa of basic nitrogen atoms to decrease their positive charge at physiological pH. drughunter.com | The basicity of the amino group could be modulated by nearby functional groups. |

| Introduce Polarity | Add polar functional groups to the molecule to increase its water solubility and reduce hERG binding. drughunter.com | The inherent hydroxyl and amino groups of the aminocyclohexanol scaffold introduce polarity. |

| Modify Molecular Shape | Alter the three-dimensional structure of the molecule to create steric hindrance and prevent optimal binding to the hERG channel. youtube.com | The rigid cyclohexane ring can serve as a scaffold to control the spatial orientation of substituents. |

Applications in Drug Discovery and Development

This compound serves as a valuable chiral precursor in the synthesis of a wide range of pharmaceutical compounds. cymitquimica.com Its utility stems from its defined stereochemistry, which is essential for the enantioselective synthesis of complex drug molecules. mdpi.com The presence of both an amino and a hydroxyl group provides two reactive centers for further chemical modifications, making it a versatile starting material in multi-step syntheses. cymitquimica.com

The importance of chirality in drug development cannot be overstated, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. mdpi.comnih.gov By using enantiomerically pure starting materials like this compound, chemists can ensure the synthesis of the desired stereoisomer of the final drug product, leading to improved efficacy and safety. nih.govnih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Methodologies

The future of synthesizing (1S,2R)-2-aminocyclohexanol and its derivatives is increasingly geared towards green and sustainable chemistry. A significant area of development is the use of biocatalysis and chemoenzymatic strategies, which offer high stereoselectivity under mild reaction conditions.

One promising approach involves the use of enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) in one-pot cascade reactions. d-nb.inforesearchgate.net This methodology can start from potentially bio-based precursors like 1,4-cyclohexanedione, which is derivable from renewable resources like succinic acid. d-nb.inforesearchgate.net By selecting stereocomplementary enzymes, it is possible to produce specific isomers of aminocyclohexanol with high diastereomeric ratios. d-nb.info Lipases, such as those from Burkholderia cepacia and Pseudomonas cepacia, are also being employed for the kinetic resolution of racemic amino alcohol precursors, providing an efficient route to enantiopure compounds. researchgate.net

Another emerging strategy is asymmetric transfer hydrogenation of unprotected α-ketoamines, which avoids the need for protecting group chemistry, thereby shortening synthetic routes and reducing waste. acs.org The development of these enzymatic and asymmetric catalytic methods represents a significant step towards more environmentally benign and economically attractive manufacturing processes for this important chiral building block.

| Methodology | Key Features | Potential Advantages |

| Chemoenzymatic Cascades | Utilizes enzymes like KREDs and ATAs in one-pot reactions. d-nb.info | High stereoselectivity, mild conditions, use of bio-based precursors. d-nb.inforesearchgate.net |

| Lipase-Catalyzed Resolution | Employs lipases for the kinetic resolution of racemic mixtures. researchgate.net | High enantiomeric excess (>99% ee), efficient separation. nih.gov |

| Asymmetric Transfer Hydrogenation | Direct reduction of unprotected ketoamines using a chiral catalyst. acs.org | Fewer synthetic steps, reduced waste, high enantioselectivity. acs.org |

Expanded Applications as Chiral Ligands in Diverse Catalytic Transformations

While (1S,2R)-2-aminocyclohexanol is already valued as a chiral ligand, research is focused on expanding its application to a more diverse range of catalytic transformations. Its derivatives have proven effective in asymmetric synthesis, including the addition of diethylzinc (B1219324) to aldehydes and the transfer hydrogenation of aryl ketones, yielding products with high enantiomeric excess. nih.govnih.gov

Future research is exploring the integration of these aminocatalysts with transition metal catalysis to create powerful dual-catalytic systems. nih.govresearchgate.net This synergistic approach, merging organocatalysis with heterogeneous metal catalysts like palladium, enables highly enantioselective cascade reactions that are difficult to achieve otherwise. nih.govresearchgate.net Such transformations can be used to construct complex molecular architectures, like highly substituted cyclopentenes bearing all-carbon quaternary stereocenters, with high diastereoselectivity and enantioselectivity. nih.gov Furthermore, new metal complexes incorporating chiral amino alcohols with zinc, copper, cobalt, and nickel are being synthesized and investigated for their catalytic and biological properties. alfa-chemistry.com

| Catalytic System | Transformation Type | Potential Outcome |

| Asymmetric Organocatalysis | Diethylzinc addition to benzaldehyde (B42025). nih.gov | Formation of chiral alcohols with high enantioselectivity. nih.gov |

| Dual-Catalysis (Organo/Metal) | Cascade Michael/carbocyclization reactions. researchgate.net | Synthesis of complex cyclic molecules with multiple stereocenters. nih.gov |

| Novel Metal Complexes | Coordination with Zn(II), Cu(II), Co(II), Ni(II). alfa-chemistry.com | New catalysts with potential applications in synthesis and materials science. alfa-chemistry.com |

Deeper Mechanistic Understanding Through Advanced Computational Chemistry

To unlock the full potential of (1S,2R)-2-aminocyclohexanol hydrochloride in catalysis and drug design, a more profound understanding of its reaction mechanisms is essential. Advanced computational chemistry is emerging as a critical tool for this purpose. While experimental studies provide valuable data, computational modeling can illuminate the intricate details of transition states and reaction pathways that are often inaccessible through experimentation alone.

Future research will likely involve the use of Density Functional Theory (DFT) and other quantum mechanical methods to model the transition states of reactions catalyzed by this compound. This can help explain the origins of stereoselectivity in reactions like asymmetric transfer hydrogenation and diethylzinc additions. For instance, modeling has been used to visualize the binding orientation of related substrates in an enzyme's active site to explain why a particular stereoisomer is formed. researchgate.net By understanding these interactions at a molecular level, catalysts can be rationally designed for improved activity and selectivity.

Moreover, in silico screening and molecular docking are powerful computational strategies for identifying potential biological targets, which is a precursor to understanding the compound's therapeutic mechanism of action. nih.govnanobioletters.com

Exploration of New Biological Targets and Therapeutic Applications

The chiral scaffold of amino alcohols is a common feature in many pharmaceuticals, suggesting a rich potential for new therapeutic applications of (1S,2R)-2-aminocyclohexanol derivatives. researchgate.netnih.gov Emerging research indicates that derivatives of this compound may possess cytotoxic effects against certain cancer cell lines, opening a potential avenue for the development of novel anticancer agents. mdpi.com Studies on related β-amino alcohol derivatives of natural products like eugenol (B1671780) have demonstrated enhanced cytotoxic activity against gastric and lung cancer cell lines, with some compounds inducing apoptosis through caspase-3 activation. mdpi.com

The exploration of new biological targets is being accelerated by in silico target fishing, a computational approach that predicts the protein targets of a small molecule. nih.gov This strategy can help to identify the mechanism of action for observed biological activities or to repurpose the compound for new therapeutic indications. nih.gov Given the broad biological activities of chiral amino alcohols, which include antimalarial, antibacterial, and anti-HIV properties, future research will likely screen derivatives of (1S,2R)-2-aminocyclohexanol against a wide range of biological targets to uncover new therapeutic potential. nih.govresearchgate.net

Development of Advanced Analytical Techniques for Chiral Purity Assessment

Ensuring the enantiomeric purity of chiral compounds is critical in the pharmaceutical industry. americanpharmaceuticalreview.comwikipedia.org Consequently, there is a continuous drive to develop more advanced and efficient analytical techniques. For this compound, the focus is on enhancing the resolution, speed, and sensitivity of chiral separation methods.

High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the primary techniques for chiral analysis. nih.govchromatographyonline.com A key area of innovation lies in the development of novel chiral stationary phases (CSPs) and chiral selectors. acs.orgchromatographyonline.com Cyclodextrin-based and polysaccharide-based CSPs are particularly effective and versatile for separating a wide range of chiral molecules, including amino alcohols. wikipedia.orgmdpi.comhplc.eu

Modern method development is shifting from traditional one-factor-at-a-time (OFAT) optimization to more systematic approaches like Design of Experiments (DoE) and Quality by Design (QbD). mdpi.com These strategies allow for a more robust and comprehensive optimization of separation parameters. Furthermore, the coupling of separation techniques with mass spectrometry (MS), such as LC-MS/MS and SFC-MS, provides enhanced selectivity and sensitivity, which is crucial for analyzing samples from complex biological matrices. americanpharmaceuticalreview.comchromatographyonline.com Capillary electrophoresis, noted for its high efficiency and minimal consumption of samples and reagents, stands out as a "green" analytical alternative. nih.govmdpi.com

| Technique | Key Advancement | Benefit |

| HPLC / SFC | Novel polysaccharide and cyclodextrin-based chiral stationary phases (CSPs). wikipedia.orgchromatographyonline.com | Broader applicability, improved resolution and selectivity. chromatographyonline.com |

| Capillary Electrophoresis (CE) | Use of DoE and QbD for method development; cyclodextrin-based chiral selectors. mdpi.com | High efficiency, robustness, low environmental impact. mdpi.com |

| Hyphenated Techniques | Coupling separation methods with Mass Spectrometry (e.g., LC-MS/MS). americanpharmaceuticalreview.com | Increased sensitivity and selectivity for complex samples. americanpharmaceuticalreview.com |

Q & A

Basic: What are the recommended methods for synthesizing (1S,2R)-2-aminocyclohexanol hydrochloride and ensuring stereochemical purity?

Methodological Answer:

The compound is typically synthesized via coupling reactions with carboxylic acids or brominated intermediates under optimized conditions. For example, describes coupling 2-amino-5-bromopyridine-3-carboxylic acid with this compound using reagents like HATU in DMF, yielding 94% product after silica gel chromatography. Stereochemical purity is confirmed via 1H NMR (e.g., δ 8.22 ppm for NH coupling) and chiral HPLC to resolve enantiomeric excess . highlights the importance of distinguishing stereoisomers (e.g., cis vs. trans) via melting point analysis (186–190°C for cis-isomer) and molecular weight verification (151.63 g/mol) .

Advanced: How can researchers optimize the yield of derivatives synthesized from this compound in multi-step reactions?

Methodological Answer:

Yield optimization involves:

- Solvent selection : Polar aprotic solvents like DMF improve coupling efficiency .

- Catalyst use : HATU or EDCI enhances amide bond formation in nicotinamide derivatives .

- Stoichiometry : A 1.1:1 molar ratio of aminocyclohexanol hydrochloride to carboxylic acid minimizes side products .

- Purification : Silica gel chromatography with gradient elution (e.g., 0–10% MeOH in DCM) isolates high-purity products .

- Monitoring : TLC and LC-MS track reaction progress and intermediate stability .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm structure and stereochemistry. For example, cyclohexanol protons appear at δ 1.2–2.5 ppm, while NH2 groups resonate near δ 8.2 ppm .

- Mass Spectrometry : TOF ES+ MS verifies molecular weight (e.g., m/z 398.2 [MH]+ for a nicotinamide derivative) .

- Melting Point Analysis : Distinct melting ranges (e.g., 186–190°C for cis-isomer vs. 172–175°C for trans) differentiate stereoisomers .

Advanced: How do researchers resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Controlled replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability. notes its use in receptor modulation studies, requiring strict adherence to published protocols .

- Orthogonal validation : Combine biochemical assays (e.g., TRK inhibition) with computational docking to confirm structure-activity relationships .

- Stereochemical analysis : Compare activity of enantiomers (e.g., (1S,2R) vs. (1R,2S)) to isolate stereospecific effects .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (N95 masks) to avoid inhalation of dust .

- Ventilation : Work in a fume hood to prevent airborne exposure .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced: What strategies mitigate racemization during the synthesis of chiral derivatives from this compound?

Methodological Answer:

- Low-temperature reactions : Conduct couplings at 0–4°C to reduce thermal racemization .

- Chiral auxiliaries : Use Boc-protected intermediates to stabilize the stereocenter during reactions .

- Enantiomeric monitoring : Regular chiral HPLC analysis (e.g., Chiralpak AD-H column) quantifies enantiomeric excess (>98% for pharmaceutical applications) .

Basic: How is the purity of this compound validated for pharmacological studies?

Methodological Answer:

- HPLC-UV/ELSD : A C18 column with isocratic elution (e.g., 70:30 H2O:MeCN + 0.1% TFA) detects impurities (<0.5%) .

- Elemental Analysis : Matches calculated vs. observed C, H, N, Cl content (e.g., C6H13ClNO requires C 47.52%, H 8.55%) .

Advanced: What computational tools are used to predict the reactivity of this compound in novel syntheses?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.